

Aleniglipron (GSBR-1290): A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: Aleniglipron

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Abstract

Aleniglipron (also known as GSBR-1290) is an orally bioavailable, non-peptidic, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently in clinical development by Structure Therapeutics for the treatment of type 2 diabetes and obesity.[1][2] Emerging as a potentially best-in-class therapeutic, **aleniglipron** distinguishes itself through a Gs-biased agonist mechanism of action, which is suggested to contribute to its favorable safety and tolerability profile. This technical guide provides an in-depth overview of the discovery and development history of **aleniglipron**, including its mechanism of action, preclinical pharmacology, and clinical trial data.

Discovery and Medicinal Chemistry

Aleniglipron was developed by Structure Therapeutics, a company that was founded in 2016 in China under the name ShouTi Inc. and now operates in California.[2] The company initiated a Phase 1 clinical trial for **aleniglipron** (GSBR-1290) between 2020 and 2022, following a successful period of fundraising.[2]

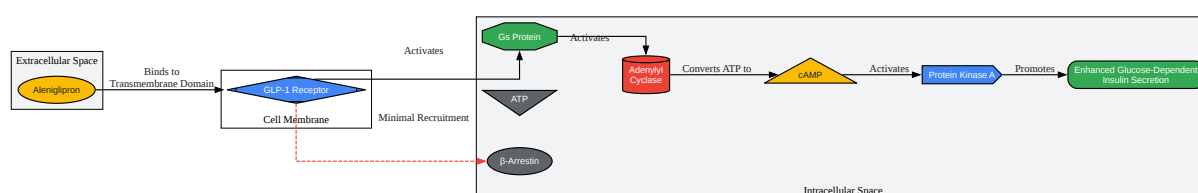
The discovery of **aleniglipron** was guided by a structure-based drug discovery platform.[3][4] It has been described as a "fast-follower" to orforglipron, another oral small-molecule GLP-1R agonist.[5] A notable feature of **aleniglipron**'s chemical structure is an unusual phosphine oxide motif.[5] While detailed structure-activity relationship (SAR) studies are not publicly

available, the design of **aleniglipron** focused on creating a potent, orally available, and fully biased GLP-1R agonist.[1]

Mechanism of Action

Aleniglipron is a Gs-biased agonist of the GLP-1 receptor.[1][6] Unlike the native GLP-1 peptide which activates both G-protein signaling and β -arrestin recruitment, **aleniglipron** selectively activates the G α s cAMP pathway without significant induction of β -arrestin recruitment.[1][7] This biased agonism is thought to contribute to the favorable gastrointestinal tolerability profile observed in clinical trials, as β -arrestin signaling is associated with receptor desensitization and internalization, which can lead to adverse effects.[7]

Aleniglipron binds to a deep orthosteric cavity within the transmembrane domain of the GLP-1 receptor, a distinct site from the binding location of peptide agonists.[8] This interaction triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels in pancreatic β -cells lead to enhanced glucose-dependent insulin secretion.



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Caption: Aleniglipron's biased agonism signaling pathway.

Preclinical Pharmacology

The in vitro and in vivo pharmacology of **aleniglipron** has been characterized in a series of preclinical studies.

In Vitro Studies

In a cAMP stimulation assay using the HDB cell line, **aleniglipron** demonstrated high potency with an EC50 value of less than 0.1 nM.[\[5\]](#)[\[9\]](#) Further in vitro studies confirmed that **aleniglipron** is a fully biased agonist, strongly activating the GLP-1R G α s cAMP pathway without inducing measurable β -arrestin recruitment.[\[1\]](#) In a functional human pancreatic beta cell line, **aleniglipron** showed a dose-dependent induction of insulin secretion.[\[1\]](#)

Table 1: In Vitro Potency of **Aleniglipron**

Assay	Cell Line	Parameter	Value
cAMP Stimulation	HDB	EC50	< 0.1 nM

In Vivo Studies in Non-Human Primates

The efficacy of **aleniglipron** on insulin secretion, glucose control, and food intake was evaluated in non-human primates (NHPs).

While the specific protocol used for **aleniglipron** studies is not publicly available, a general IVGTT protocol in NHPs involves the following steps:

- Animal Preparation: Animals are fasted overnight and sedated prior to the procedure.[\[10\]](#)
- Catheterization: Intravenous catheters are placed for glucose infusion and blood sampling.[\[10\]](#)
- Baseline Sampling: A baseline blood sample is collected before glucose administration.[\[10\]](#)
- Glucose Administration: A bolus of dextrose (e.g., 50% dextrose at 250 mg/kg) is infused intravenously over a short period (e.g., 30 seconds).[\[10\]](#)

- **Post-Infusion Sampling:** Blood samples are collected at multiple time points after the glucose infusion (e.g., 3, 5, 10, 15, 20, and 30 minutes) to measure glucose and insulin levels.[\[10\]](#)
- **Data Analysis:** The glucose clearance rate and area under the curve (AUC) for glucose and insulin are calculated to assess glucose tolerance and insulin secretion.[\[11\]](#)

In an acute IVGTT in NHPs, a single dose of **aleniglipron** strongly induced insulin secretion and glucose clearance.[\[1\]](#) In a 7-day repeated oral dosing study in NHPs, **aleniglipron** demonstrated a robust increase in insulin secretion and glucose clearance in an IVGTT, along with a dose-dependent reduction in food intake and body weight.

Table 2: Results of a 7-Day Oral Dosing Study of **Aleniglipron** in Non-Human Primates

Dose	Change in Food Intake	Change in Body Weight
6 mg/kg	Statistically significant reduction	Significant reduction
10 mg/kg	Statistically significant reduction	Average reduction of >8% from baseline

Clinical Development

Aleniglipron has progressed through Phase 1 and Phase 2a clinical trials and is currently in Phase 2b development.

Phase 1 Clinical Trials

A Phase 1b multiple ascending dose (MAD) study was conducted in 24 healthy overweight or obese individuals.[\[3\]](#) Participants were randomized 3:1 to receive **aleniglipron** or placebo at target doses of 30mg, 60mg, or 90mg once daily for 28 days.[\[3\]](#)

Table 3: Key Results from the Phase 1b MAD Study of **Aleniglipron**

Dose	Placebo-Adjusted Mean Weight Loss
Up to 90 mg	Up to 4.9%

The study showed that **aleniglipron** was generally well-tolerated, with no serious adverse events or discontinuations due to adverse events. The most common adverse events were mild gastrointestinal issues, such as nausea and vomiting.

Phase 2a Clinical Trial

A 12-week, double-blind, placebo-controlled Phase 2a study (NCT05762471) evaluated the efficacy and safety of **aleniglipron** in participants with overweight or obesity.[\[12\]](#)

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Healthy overweight or obese individuals.
- Intervention: **Aleniglipron** (target dose of 120 mg once daily) or placebo.
- Duration: 12 weeks.
- Primary Outcome: Change in body weight.

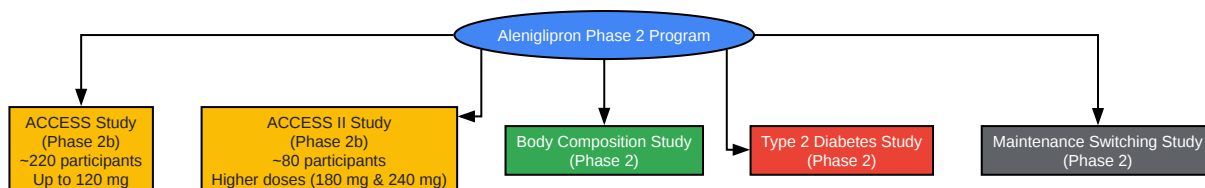
Table 4: Key Efficacy Results from the Phase 2a Obesity Study of **Aleniglipron** at 12 Weeks

Parameter	Aleniglipron (120 mg)	Placebo
Placebo-Adjusted Mean Weight Loss	6.2%	-
Participants with ≥6% Weight Loss	67%	0%
Participants with ≥10% Weight Loss	33%	0%

Aleniglipron demonstrated a favorable safety and tolerability profile. The most common adverse events were mild nausea and reduced appetite, primarily occurring during dose escalation.[\[1\]](#) No serious adverse events or treatment discontinuations due to adverse events were reported.[\[1\]](#)

Ongoing and Planned Phase 2 Studies

Structure Therapeutics is conducting several additional Phase 2 studies to further evaluate **aleniglipron**.



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Caption: Overview of **Aleniglipron**'s ongoing Phase 2 clinical studies.

- **ACCESS and ACCESS II Studies (Phase 2b)**: These are randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of multiple doses of **aleniglipron** in participants with obesity or overweight with at least one weight-related comorbidity.[4][13][14] The ACCESS study is assessing doses up to 120 mg, while the ACCESS II study is evaluating higher doses of 180 mg and 240 mg.[4][13] Both studies feature a 4-week titration schedule.[13] Topline 36-week data from both studies are expected by the end of 2025.[14]
- **Body Composition Study (Phase 2)**: This study will assess the effect of **aleniglipron** on body fat loss over a 40-week period.[8]
- **Type 2 Diabetes Mellitus (T2DM) Study (Phase 2)**: This placebo-controlled study will evaluate **aleniglipron** in patients with obesity or overweight and T2DM.[8]
- **Maintenance Switching Study (Phase 2)**: This study will evaluate the transition from an approved injectable GLP-1 receptor agonist to once-daily oral **aleniglipron** for weight loss maintenance.[8]

Conclusion

Aleniglipron is a promising oral, small-molecule GLP-1 receptor agonist with a differentiated mechanism of action. Its Gs-biased agonism appears to translate into a favorable safety and

tolerability profile in clinical trials. The data from preclinical and early clinical studies demonstrate its potential for significant weight loss and glycemic control. The ongoing and planned Phase 2 studies will provide further insights into its efficacy and safety, positioning **aleniglipron** as a potentially important future therapeutic option for individuals with type 2 diabetes and obesity.

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